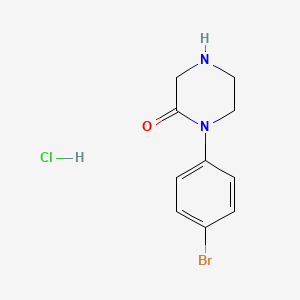

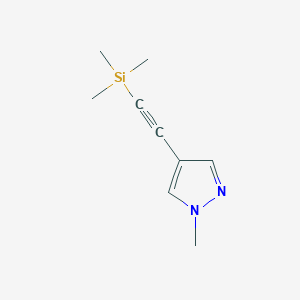

![molecular formula C10H20ClNO B1527802 2-[2-(Allyloxy)ethyl]piperidine hydrochloride CAS No. 1219949-06-0](/img/structure/B1527802.png)

2-[2-(Allyloxy)ethyl]piperidine hydrochloride

Overview

Description

“2-[2-(Allyloxy)ethyl]piperidine hydrochloride” is a chemical compound . Its specific applications in scientific research are not explicitly mentioned in the search results .

Molecular Structure Analysis

The molecular structure of “this compound” is not explicitly provided in the search results .Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly detailed in the search results .Scientific Research Applications

Metabolic Fate and Pharmacological Impact of Irinotecan Irinotecan, chemically related to the compound , undergoes enzymatic hydrolysis and subsequent glucuronic acid conjugation, forming metabolites such as SN-38 and SN-38 glucuronide (SN-38G). This metabolic process plays a critical role in the therapeutic and side effects of the drug, especially concerning treatment-related diarrhea, a significant side effect during clinical trials. The study suggests that modulating glucuronidation rates might enhance the therapeutic index of drugs like Irinotecan (Gupta et al., 1994).

Pharmacokinetics and Toxicity Profile in Clinical Settings In clinical trials, the detailed pharmacokinetic profile and acute toxicity manifestations of drugs similar to the compound of interest have been thoroughly studied. For instance, Irinotecan demonstrated substantial promise in treating various cancers but also presented acute, severe side effects, such as vomiting and diarrhea, in some patients. The study underscores the importance of appropriate premedication and careful supervision due to the variability in drug tolerance among patients (Rowinsky et al., 1994).

Role in DNA Topoisomerase I Inhibition in Cancer Therapy Certain derivatives, similar to the compound in focus, have been evaluated for their unique inhibitory effects on mammalian DNA topoisomerase I, marking their potential in cancer therapy. However, the variability in patient responses, especially concerning gastrointestinal toxic effects and myelosuppression, highlights the necessity for precise dosage adjustments and monitoring in therapeutic applications (Negoro et al., 1991).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-(2-prop-2-enoxyethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO.ClH/c1-2-8-12-9-6-10-5-3-4-7-11-10;/h2,10-11H,1,3-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSASDBBKYXDCSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

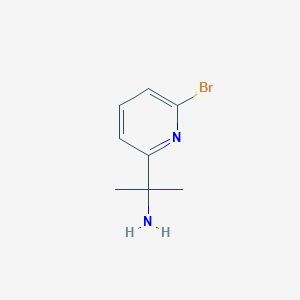

![6-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B1527724.png)

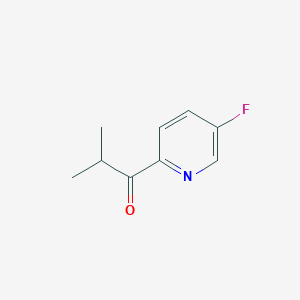

![9-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine](/img/structure/B1527725.png)

![4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1527736.png)

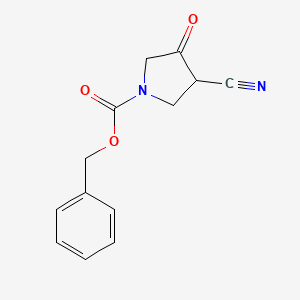

![5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527738.png)

![3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1527741.png)